molecular formula C11H5BrCl2O2 B15057835 4-Bromo-5-(3,4-dichlorophenyl)furan-2-carbaldehyde

4-Bromo-5-(3,4-dichlorophenyl)furan-2-carbaldehyde

Cat. No.: B15057835
M. Wt: 319.96 g/mol
InChI Key: HFMZMLHUXUSGGS-UHFFFAOYSA-N
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Description

4-Bromo-5-(3,4-dichlorophenyl)furan-2-carbaldehyde is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring substituted with bromine, dichlorophenyl, and a formyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-(3,4-dichlorophenyl)furan-2-carbaldehyde typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-(3,4-dichlorophenyl)furan-2-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions, using reagents such as sodium methoxide (NaOMe) or potassium thiocyanate (KSCN).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: NaOMe in methanol or KSCN in acetone.

Major Products Formed

    Oxidation: 4-Bromo-5-(3,4-dichlorophenyl)furan-2-carboxylic acid.

    Reduction: 4-Bromo-5-(3,4-dichlorophenyl)furan-2-methanol.

    Substitution: 4-Methoxy-5-(3,4-dichlorophenyl)furan-2-carbaldehyde or 4-Thiocyanato-5-(3,4-dichlorophenyl)furan-2-carbaldehyde.

Mechanism of Action

The mechanism of action of 4-Bromo-5-(3,4-dichlorophenyl)furan-2-carbaldehyde involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-5-(3,4-dichlorophenyl)furan-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C11H5BrCl2O2

Molecular Weight

319.96 g/mol

IUPAC Name

4-bromo-5-(3,4-dichlorophenyl)furan-2-carbaldehyde

InChI

InChI=1S/C11H5BrCl2O2/c12-8-4-7(5-15)16-11(8)6-1-2-9(13)10(14)3-6/h1-5H

InChI Key

HFMZMLHUXUSGGS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=C(O2)C=O)Br)Cl)Cl

Origin of Product

United States

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